N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxypropyl group, and an oxopyrrolidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylacetonitrile with methoxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methylphenyl]ethanediamide
- N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Uniqueness
N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-15-9-10-18(13-19(15)27-11-5-8-20(27)28)26-22(30)21(29)25-14-23(2,31-3)16-6-4-7-17(24)12-16/h4,6-7,9-10,12-13H,5,8,11,14H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBNFRGFLGQTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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